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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of copper sulfamate-based electrolytes in the through-hole plating of printed circuit boards

(PCBs). This document is intended for professionals in research and development who require

a thorough understanding of the formulation, operation, and analysis of this specialized

electroplating process.

Introduction to Copper Sulfamate Electrolytes for
Through-Hole Plating
Copper electroplating is a critical process in PCB manufacturing, creating the conductive

pathways in through-holes that connect different layers of the board. While acid copper sulfate

baths are widely used, copper sulfamate electrolytes offer distinct advantages, particularly in

producing deposits with low internal stress and high ductility. These properties are crucial for

creating reliable interconnects in high-aspect-ratio through-holes, which are increasingly

common in advanced electronics.

The use of a sulfamate-based electrolyte can lead to a fine-grained copper deposit with

excellent physical properties, making it a subject of interest for high-reliability applications. The

formulation and control of the plating bath are critical to achieving the desired results.
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A stable and effective copper sulfamate electrolyte for through-hole plating requires a

balanced composition of the main components and additives. The following tables summarize

the typical ranges for formulation and operating conditions.

Table 1: Copper Sulfamate Electrolyte Formulation

Component Concentration Range Function

Copper Sulfamate

(Cu(SO₃NH₂)₂)
225 - 450 g/L Primary source of copper ions.

Sulfamic Acid (HSO₃NH₂) 15 - 45 g/L
Increases conductivity and

maintains pH.

Boric Acid (H₃BO₃) 15 - 30 g/L
Acts as a buffer to stabilize the

pH at the cathode surface.

Chloride Ions (Cl⁻) 30 - 100 ppm

Works synergistically with

organic additives to control

deposition.

Organic Additives Varies See Table 2.

Table 2: Organic Additives in Copper Plating Baths
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Additive Type
Example
Compounds

Typical
Concentration

Primary Function

Suppressors

(Carriers)

Polyethylene Glycol

(PEG)
0.1 - 1.5 g/L

Adsorbs on the board

surface, inhibiting

deposition and

promoting uniform

plating in holes.

Brighteners

(Accelerators)

Bis(3-sulfopropyl)

disulfide (SPS)
1 - 50 mg/L

Accelerates copper

deposition, refines

grain structure, and

enhances brightness.

Levelers
Janus Green B (JGB),

Diazine Black
1 - 10 mg/L

Suppresses

deposition on high-

current-density areas,

promoting uniform

thickness.

Table 3: Operating Parameters for Through-Hole Plating

Parameter Range Impact on Plating

Cathode Current Density 1.0 - 4.0 A/dm²

Affects plating speed and

deposit properties. Higher

densities can lead to burning.

Temperature 25 - 40 °C

Influences electrolyte

conductivity and additive

performance.

Agitation
Moderate to Vigorous (Air or

Eductor)

Ensures uniform concentration

of ions and additives at the

cathode surface.

Anodes Phosphorized Copper

Promotes uniform anode

dissolution and prevents

sludge formation.
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Experimental Protocols
Protocol for Hull Cell Testing of Copper Sulfamate
Electrolyte
The Hull cell is a critical tool for evaluating the performance of a plating bath, providing a

qualitative assessment of the deposit's appearance over a range of current densities on a

single test panel.

Materials:

267 mL Hull cell

Polished brass or steel Hull cell panels

DC power supply

Copper sulfamate electrolyte to be tested

Phosphorized copper anode

Agitation source (e.g., air pump)

Heater and thermometer (if operating at elevated temperatures)

Procedure:

Preparation: Clean the Hull cell panel by electrolytic degreasing and acid dipping, followed

by a thorough rinse with deionized water.

Cell Setup: Place the phosphorized copper anode in the designated slot of the Hull cell.

Electrolyte Filling: Fill the Hull cell with 267 mL of the copper sulfamate electrolyte.

Panel Insertion: Place the cleaned and dried panel into the cathode holder.

Operating Conditions: Set the desired temperature and agitation rate.

Plating: Apply a total current of 2-3 Amperes for 5-10 minutes.
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Post-Plating: Remove the panel, rinse with deionized water, and dry.

Evaluation: Examine the panel for brightness, burning at high current densities, and dullness

or poor coverage at low current densities. The appearance of the deposit provides insight

into the condition of the electrolyte and the effectiveness of the additives.

Protocol for Through-Hole Plating of a PCB Coupon
This protocol describes the basic steps for electroplating a PCB test coupon with through-

holes.

Materials:

PCB coupon with pre-drilled and activated through-holes

Copper sulfamate plating bath

Plating tank with agitation and heating capabilities

Phosphorized copper anodes

DC power supply

Cleaning and rinsing solutions

Procedure:

Pre-treatment: Ensure the PCB coupon has undergone the necessary pre-treatment steps,

including cleaning, etching, and electroless copper deposition to make the through-holes

conductive.

Mounting: Secure the PCB coupon to a plating rack, ensuring good electrical contact.

Plating: Immerse the coupon in the copper sulfamate plating bath. Apply the appropriate

DC current density (e.g., 2.5 A/dm²) for a duration calculated to achieve the desired copper

thickness.
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Post-Plating: Remove the coupon from the plating bath, rinse thoroughly with deionized

water, and dry.

Analysis: The plated coupon can be cross-sectioned to measure the throwing power (the

ratio of copper thickness in the center of the hole to the thickness on the surface) and to

inspect the grain structure and for any defects.

Visualizations
The following diagrams illustrate key concepts in the copper sulfamate through-hole plating

process.
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Caption: Workflow for PCB through-hole plating.
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Caption: Role of additives in through-hole plating.

Conclusion
Copper sulfamate electrolytes provide a valuable alternative to traditional acid sulfate baths

for through-hole plating, particularly when low stress and high ductility are required. Careful

control of the electrolyte composition, operating parameters, and additive package is essential

for achieving high-quality, reliable plated through-holes. The protocols and information provided

in this document serve as a foundation for researchers and scientists to develop and optimize

their copper sulfamate plating processes.

To cite this document: BenchChem. [Application Notes and Protocols for Copper Sulfamate
Electrolyte in Through-Hole Plating]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082935#copper-sulfamate-electrolyte-for-through-
hole-plating]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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